2-[(1-Ethyl-5-methoxyindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate
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Overview
Description
2-[(1-Ethyl-5-methoxyindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-5-methoxyindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified to introduce the furan and acetate groups through various organic reactions such as esterification and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethyl-5-methoxyindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[(1-Ethyl-5-methoxyindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-Ethyl-5-methoxyindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and other furan-containing molecules also exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is its unique combination of indole and furan moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to simpler indole or furan derivatives .
Properties
Molecular Formula |
C22H19NO5 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
InChI |
InChI=1S/C22H19NO5/c1-4-23-12-14(18-10-15(26-3)6-8-19(18)23)9-21-22(25)17-7-5-16(27-13(2)24)11-20(17)28-21/h5-12H,4H2,1-3H3/b21-9+ |
InChI Key |
XGJSSBOBKWRSFO-ZVBGSRNCSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C |
Origin of Product |
United States |
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